molecular formula C15H18OSi B7779613 1-(Trimethylsilyl)-4-phenoxybenzene CAS No. 17049-41-1

1-(Trimethylsilyl)-4-phenoxybenzene

Cat. No. B7779613
CAS RN: 17049-41-1
M. Wt: 242.39 g/mol
InChI Key: YEDCRMMCRHFMFI-UHFFFAOYSA-N
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Description

Trimethylsilyl compounds are often used in organic chemistry. They are characterized by chemical inertness and a large molecular volume, which makes them useful in a number of applications .


Synthesis Analysis

Trimethylsilyl compounds can be prepared by the reaction of the corresponding alcohol with trimethylsilyl chloride in the presence of a base .


Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule .


Chemical Reactions Analysis

Trimethylsilyl groups are reactive towards nucleophiles, resulting in the replacement of the chloride. In a characteristic reaction, the nucleophile is water, resulting in hydrolysis .


Physical And Chemical Properties Analysis

These ingredients are amorphous solids, with virtually no water solubility . The water solubility of grafted silica materials is below 10e-6 g/L .

Scientific Research Applications

  • Analysis of Trimethylsilyl (TMS) Derivatives : TMS ethers/methyl esters of phenolic acids, including those with o-dihydroxybenzene groups, show unique mass spectra, aiding in the identification of compounds in complex mixtures (Horvat & Senter, 1983).

  • Synthesis from Aromatic Fluorides : Direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides has been developed, demonstrating the versatility in chemical synthesis (Grecian, Hadida, & Warren, 2005).

  • Catalytic Hydroxylation of Phenol : Fe(II) complexes have been used for hydroxylation of phenol to dihydroxybenzene in aqueous phase, highlighting the potential for catalysis (Hai et al., 2017).

  • Reactions with Nitrones : TMS cyanide and N-(TMS)diphenylmethyleneamine react with α-aryl-N-phenyl-nitrones, indicating applications in organic synthesis (Tsuge, Urano, & Iwasaki, 1980).

  • Synthesis of Phenoxybenzene Derivatives : Pd-catalyzed reactions have been used for synthesizing dibenzamido phenoxybenzene derivatives, useful in organic chemistry (Lin, 2012).

  • Base Cleavage of TMS Derivatives : Studies on the cleavage of TMS derivatives of 1,2-dihydrobenzocyclobutenes offer insights into their acidities and reactivities (Eaborn, Najam, & Walton, 1972).

  • Formation of Borabenzene Adducts : Investigations into the bonding properties of borabenzene with Lewis bases, including reactions with TMS derivatives, contribute to the understanding of complex formation in organometallic chemistry (Légaré et al., 2014).

  • Synthesis of Bis(trimethylsilyl)benzenes : Improved methods for synthesizing bis(trimethylsilyl)benzenes, key starting materials for various applications, have been developed (Lorbach et al., 2010).

  • Fluoroaromatic Bis(phosphinimine) Ligands : The synthesis and characterization of new fluoroaromatic bis(phosphinimine) ligands, involving TMS derivatives, highlight applications in ligand chemistry (Li, McDonald, & Cavell, 1996).

Mechanism of Action

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Safety and Hazards

Safety data sheets for similar compounds indicate that they are highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

There is ongoing research into the use of trimethylsilyl compounds in various fields. For example, they are being investigated for use in gas separation membranes .

properties

IUPAC Name

trimethyl-(4-phenoxyphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OSi/c1-17(2,3)15-11-9-14(10-12-15)16-13-7-5-4-6-8-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDCRMMCRHFMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295065
Record name 1-Phenoxy-4-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trimethylsilyl)-4-phenoxybenzene

CAS RN

17049-41-1
Record name 1-Phenoxy-4-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17049-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenoxy-4-(trimethylsilyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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